molecular formula C25H29N5OS B2984436 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851810-10-1

2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2984436
CAS No.: 851810-10-1
M. Wt: 447.6
InChI Key: AVSWXBCZFMFQQP-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic heterocycle offered for biological screening and pharmacological research. It belongs to a class of nitrogen- and sulfur-containing bicyclic structures, specifically [1,2,4]triazolo[3,2-b][1,3]thiazoles, which are of significant interest in modern medicinal chemistry as they can act as purine isosteres . This structural similarity provides additional opportunities for non-covalent bonding with a variety of biological targets . While specific data on this methyl derivative is not available, a closely related ethyl analogue with a near-identical structure has been documented in chemical databases, confirming the interest in this molecular scaffold . Compounds within this broader family of azolo-annulated heterocycles have been shown to possess a pronounced antimicrobial activity . Recent studies on novel synthesized [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines, which are structurally related high nitrogen-containing systems, have demonstrated that these compounds can be active in micromolar concentrations in vitro against filamentous anthropophilic and zooanthropophilic dermatophyte fungi, including Trichophyton, Microsporum and Epidermofiton species, which are responsible for infections of the skin, hair, and nails . The presence of the 4-phenylpiperazine moiety, a common feature in various pharmacologically active compounds, further suggests potential for interaction with central nervous system targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a lead compound or chemical probe in antifungal and antimicrobial assays, as well as other biological screens.

Properties

IUPAC Name

2-methyl-5-[(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-17(2)19-9-11-20(12-10-19)22(23-24(31)30-25(32-23)26-18(3)27-30)29-15-13-28(14-16-29)21-7-5-4-6-8-21/h4-12,17,22,31H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSWXBCZFMFQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling with Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Final Assembly: The final product is obtained by coupling the triazole-thiazole intermediate with the phenylpiperazine derivative under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly as a central nervous system (CNS) agent due to its structural similarity to known CNS-active compounds.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety suggests potential activity on neurotransmitter receptors, such as serotonin or dopamine receptors, which are common targets for CNS-active drugs. The triazole and thiazole rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) share the triazolothiazole core but differ in substituents on the piperazine and aryl groups. These modifications influence physicochemical properties, binding affinity, and metabolic stability:

Table 1: Key Structural and Functional Comparisons
Compound Name Piperazine Substituent Aryl Group Molecular Weight Notable Properties
Target Compound 4-Phenylpiperazin-1-yl 4-(Propan-2-yl)phenyl ~490 (estimated) High lipophilicity (isopropyl); potential CNS activity due to phenylpiperazine
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyltriazolo[3,2-b]thiazol-6-ol 4-(3-Chlorophenyl)piperazinyl 4-Ethoxy-3-methoxyphenyl ~480 Chlorine enhances binding affinity; polar substituents reduce logP
2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b]triazol-6-ol 4-Ethylpiperazinyl 4-(Trifluoromethyl)phenyl 439.5 Trifluoromethyl group increases electron-withdrawing effects and metabolic stability
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b]triazol-6-ol 4-(2-Hydroxyethyl)piperazinyl Phenyl 387.5 Hydroxyethyl group improves aqueous solubility

Electronic and Steric Considerations

  • In contrast, the target compound’s isopropyl group is electron-donating, which may favor hydrophobic interactions .

Biological Activity

The compound 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Chemical Formula C₁₅H₁₈N₄OS
Molecular Weight 302.39 g/mol
IUPAC Name This compound
Appearance Powder

Biological Activity Overview

The biological activity of this compound primarily stems from its structural components. The presence of the triazole and thiazole rings contributes to its pharmaceutical potential, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that derivatives of the triazole core exhibit significant antifungal properties. A study highlighted that various 1,2,4-triazole derivatives demonstrated broad-spectrum antifungal activity against several pathogenic fungi. The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes .

Anticancer Potential

The compound's thiazole component has been associated with anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with a thiazole ring were found to be effective against various cancer cell lines, including breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the triazole or thiazole rings can enhance efficacy and selectivity. For instance:

  • Substituents on the phenylpiperazine moiety can significantly influence receptor binding affinity and biological activity.
  • The introduction of alkyl groups at the nitrogen sites may improve solubility and bioavailability.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antifungal Study : A series of triazole derivatives were synthesized and tested against Candida species. Results indicated that specific substitutions led to increased antifungal potency with minimal cytotoxicity in human cells .
  • Anticancer Evaluation : A compound structurally similar to our target was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 27 μM, suggesting significant anticancer potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The triazole ring may act as a competitive inhibitor for enzymes involved in critical biosynthetic pathways in fungi.
  • Induction of Apoptosis : In cancer cells, similar compounds have been shown to trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.

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